molecular formula C13H18N2O B136440 2-(1-Azepanylcarbonyl)aniline CAS No. 159180-54-8

2-(1-Azepanylcarbonyl)aniline

Cat. No. B136440
M. Wt: 218.29 g/mol
InChI Key: IYVSAXXHASZZBO-UHFFFAOYSA-N
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Description

2-(1-Azepanylcarbonyl)aniline is a compound that falls within the broader category of 2-(azolyl)anilines. These compounds are known for their versatility in synthetic chemistry, particularly in the formation of N-heterocyclic systems. The significance of such compounds lies in their ability to act as nucleophiles in various chemical reactions, which is essential for the synthesis of complex organic molecules with potential biological activities .

Synthesis Analysis

The synthesis of related compounds, such as 2-arylindoles, has been demonstrated through a Pd(II)-catalyzed cyclization reaction of anilines with vinyl azides. This method showcases the use of vinyl azides as electrophiles, nucleophiles, and radical acceptors, which are crucial for the rapid and versatile synthesis of N-heterocyclic systems. The process achieves high efficiency and excellent regioselectivity, indicating that similar methods could potentially be applied to synthesize 2-(1-Azepanylcarbonyl)aniline .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(1-Azepanylcarbonyl)aniline is not detailed in the provided papers, the general structure of 2-(azolyl)anilines suggests that they possess a core aniline moiety substituted with an azolyl group. This structural feature is important as it allows these compounds to participate in cyclocondensation reactions, which are key to forming various heterocyclic systems .

Chemical Reactions Analysis

2-(azolyl)anilines, including 2-(1-Azepanylcarbonyl)aniline, are reported to act as effective 1,5-nucleophiles in cyclocondensation reactions. These reactions are essential for the construction of complex molecular architectures, which can be further functionalized to enhance their chemical diversity and biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Azepanylcarbonyl)aniline are not explicitly discussed in the provided papers. However, the properties of 2-(azolyl)anilines in general can be inferred to some extent. These compounds typically exhibit properties that make them suitable for chemical transformations, such as good solubility in common organic solvents and stability under various reaction conditions. Their reactivity as nucleophiles suggests that they would have specific requirements in terms of reaction conditions, such as temperature and pH, to ensure successful chemical transformations .

Scientific Research Applications

Synthesis and Reactivity
2-(1-Azepanylcarbonyl)aniline and its derivatives, falling under the broader category of 2-(azolyl)anilines, exhibit significant synthetic versatility, acting as effective 1,5-nucleophiles in cyclocondensation reactions. Their utility spans the synthesis of complex organic compounds, showcasing diverse biological activities. This synthesis utility underscores their importance in the development of new chemical entities with potential application in various fields, including pharmaceuticals and materials science (Antypenko et al., 2017).

Carbon Dioxide Fixation
In the context of environmental chemistry and sustainable practices, aniline derivatives, including 2-(1-Azepanylcarbonyl)aniline, have been explored for the chemical fixation of carbon dioxide. This process offers a pathway to synthesize functionalized azole compounds, presenting a novel method to utilize CO2 as a C1 feedstock. This approach not only contributes to the valorization of CO2 but also enables the synthesis of benzene-fused azole compounds, which are of importance in pharmaceutical chemistry and material science (Vessally et al., 2017).

Catalytic Applications
Exploring the catalytic applications, the conversion of nitroarenes to anilines, including 2-(1-Azepanylcarbonyl)aniline, through various catalytic methods such as direct hydrogenation, transfer hydrogenation, photocatalytic hydrogenation, and electrocatalytic hydrogenation is critical. This process is fundamental in the dyestuff and pharmaceutical industries, with catalyst design and electronic structure playing pivotal roles in achieving high activity and selectivity. These catalytic methods illustrate the breadth of applications in organic transformations and underline the importance of 2-(1-Azepanylcarbonyl)aniline derivatives in industrial chemistry (Song et al., 2018).

Antioxidant Activity
Additionally, the antioxidant capacity of compounds, including aniline derivatives, has been a subject of interest due to its implications in food engineering, medicine, and pharmacy. The study of such compounds involves various assays to determine antioxidant activity, highlighting the importance of 2-(1-Azepanylcarbonyl)aniline derivatives in understanding antioxidant mechanisms and their potential health benefits (Munteanu & Apetrei, 2021).

Future Directions

While specific future directions for “2-(1-Azepanylcarbonyl)aniline” were not found, research on aniline derivatives is ongoing. For example, forming blends and composites of polyaniline (PANI) with insulating polymers has been a widely studied research area due to the potential applications of such blends .

properties

IUPAC Name

(2-aminophenyl)-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVSAXXHASZZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352419
Record name 2-(1-azepanylcarbonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Azepanylcarbonyl)aniline

CAS RN

159180-54-8
Record name 2-(1-azepanylcarbonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Azepanylcarbonyl)aniline
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